

A Comparative Guide to the Efficacy of Non-Cyclic Dinucleotide STING Agonists

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Compound of Interest		
Compound Name:	STING agonist-14	
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The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Non-cyclic dinucleotide (non-CDN) STING agonists represent a significant advancement in this field, offering improved pharmacokinetic properties and systemic activity compared to their CDN counterparts. This guide provides an objective comparison of the preclinical efficacy of prominent non-CDN STING agonists, supported by experimental data and detailed methodologies to aid in the selection and evaluation of these compounds for research and drug development.

The STING Signaling Pathway

Non-CDN STING agonists activate the STING pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This initiates a robust anti-tumor immune response involving the activation of dendritic cells (DCs), natural killer (NK) cells, and the priming of tumor-specific CD8+ T cells.[1][2] The binding of these agonists to STING, a transmembrane protein in the endoplasmic reticulum, triggers a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[3][4] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the transcription of IFN- β and other IFN-stimulated genes.[1]



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References

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